In-Depth Technical Guide: Physical and Chemical Properties of 4-Ethoxy-3,3-difluoro-4-oxobutanoate
In-Depth Technical Guide: Physical and Chemical Properties of 4-Ethoxy-3,3-difluoro-4-oxobutanoate
Executive Summary
4-Ethoxy-3,3-difluoro-4-oxobutanoate (commonly handled as its free acid, 4-ethoxy-3,3-difluoro-4-oxobutanoic acid , CAS: 88128-45-4) is a highly specialized fluorinated building block utilized extensively in modern drug discovery and agrochemical development. By embedding a gem-difluoro (-CF₂-) group adjacent to an ester carbonyl, this molecule offers a unique electronic topology. This guide provides an authoritative analysis of its physicochemical properties, the mechanistic causality behind its orthogonal reactivity, and field-proven synthetic workflows for its integration into complex active pharmaceutical ingredients (APIs).
Part 1: Structural Identity & Core Physical Properties
The structural framework of 4-ethoxy-3,3-difluoro-4-oxobutanoic acid consists of a C1 carboxylic acid and a C4 ethyl ester, separated by a C2 methylene and a C3 gem-difluoro group. This precise spatial arrangement dictates its physical behavior and reactivity profile.
Below is a summary of its core quantitative properties [1]:
| Property | Value | Scientific Implication |
| IUPAC Name | 4-ethoxy-3,3-difluoro-4-oxobutanoic acid | Defines the exact regiochemistry of the -CF₂- group. |
| CAS Number | 88128-45-4 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₆H₈F₂O₄ | Highlights the high fluorine-to-carbon ratio. |
| Molecular Weight | 182.12 g/mol | Low molecular weight ideal for fragment-based drug design. |
| XLogP3 | 0.7 | Indicates moderate lipophilicity, suitable for aqueous solubility. |
| Topological Polar Surface Area | 63.6 Ų | Optimal for membrane permeability (well below the 140 Ų limit). |
| Hydrogen Bond Donors | 1 | Provided by the C1 carboxylic acid. |
| Hydrogen Bond Acceptors | 4 | Provided by the ester, acid, and fluorine atoms. |
| Rotatable Bonds | 5 | Confers conformational flexibility to the aliphatic chain. |
Part 2: Electronic Topology & Mechanistic Reactivity
The strategic placement of the -CF₂- group at the C3 position generates a profound inductive effect that governs the molecule's reactivity. Understanding this electronic topology is critical for designing successful synthetic routes.
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Activation of the C4 Ester (Electrophilicity) : Fluorine is the most electronegative element. The adjacent -CF₂- group aggressively withdraws electron density from the C4 ester carbonyl via the sigma-bond network. This renders the ester highly electrophilic, making it an α,α -difluoroester. Such esters are uniquely susceptible to rapid hydrolysis or direct aminolysis compared to standard aliphatic esters.
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Buffering of the C1 Carboxylic Acid (pKa Modulation) : Unlike α -fluoro acids (which have drastically lowered pKa values), the C1 carboxylic acid is separated from the -CF₂- group by the C2 methylene spacer. This spacer buffers the inductive pull, resulting in a mild acidic shift. The pKa remains within a standard range (~3.5–4.0), allowing the C1 acid to behave predictably during standard peptide coupling conditions without premature degradation.
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Orthogonal Reactivity : This differential electronic environment creates a highly prized "orthogonal" reactivity profile. Chemists can selectively target the C1 acid using mild electrophilic activation, or selectively target the C4 ester by exploiting its heightened electrophilicity.
Part 3: Pharmacokinetic & Medicinal Chemistry Implications
The incorporation of the 4-ethoxy-3,3-difluoro-4-oxobutanoate moiety into a drug scaffold is rarely accidental; it is a deliberate pharmacokinetic strategy [2]. The -CF₂- group acts as a bioisostere for an oxygen atom or a methylene bridge, fundamentally altering the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting API.
Fig 1: Pharmacokinetic impact pathway of gem-difluoro substitution on ADME properties.
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Metabolic Stability : Cytochrome P450 enzymes frequently oxidize electron-rich methylene groups. Replacing -CH₂- with -CF₂- completely blocks this metabolic liability, prolonging the drug's half-life.
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Lipophilicity and Permeability : Fluorine's low polarizability increases the overall lipophilicity (LogP) of the molecule, enhancing passive diffusion across lipid bilayers, including the blood-brain barrier (BBB).
Part 4: Synthetic Utility & Experimental Workflows
The following protocols demonstrate how to exploit the orthogonal reactivity of 4-ethoxy-3,3-difluoro-4-oxobutanoic acid.
Fig 2: Divergent synthetic workflows for 4-ethoxy-3,3-difluoro-4-oxobutanoic acid functionalization.
Workflow A: Chemoselective Reduction of the C1 Carboxylic Acid
Objective : Reduce the C1 carboxylic acid to a primary alcohol while leaving the highly reactive C4 α,α -difluoroester completely intact.
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Causality Check : Why use Borane (BH₃-THF)? Standard reducing agents like LiAlH₄ will indiscriminately reduce both the acid and the ester. Borane, however, is an electrophilic reducing agent. It coordinates strongly to the electron-rich C1 carboxylic acid, reducing it rapidly. The C4 ester, starved of electron density by the adjacent -CF₂- group, is a poor Lewis base and fails to coordinate with BH₃, rendering it entirely inert under these conditions [3].
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Self-Validating Protocol :
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Setup : Flame-dry a 50 mL round-bottom flask. Add 4-ethoxy-3,3-difluoro-4-oxobutanoic acid (1.0 mmol) and anhydrous THF (10 mL) under a nitrogen atmosphere. Cool to 0 °C using an ice bath.
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Reagent Addition : Syringe in 1.0 M BH₃-THF complex (1.5 mmol, 1.5 eq) dropwise over 10 minutes to control the evolution of H₂ gas.
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Reaction : Remove the ice bath and stir at room temperature for 4 hours. Validation: Monitor via LC-MS; the mass peak of the starting material ( [M−H]− 181) should disappear, replaced by the alcohol product.
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Quench : Cool back to 0 °C and carefully add methanol (5 mL) dropwise. Causality: Methanol safely decomposes excess borane into volatile trimethyl borate without providing the aqueous basic conditions that would hydrolyze the C4 ester.
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Isolation : Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc) to yield ethyl 2,2-difluoro-4-hydroxybutanoate.
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Workflow B: Selective Amidation of the C1 Carboxylic Acid
Objective : Couple a primary amine to the C1 position without triggering aminolysis at the C4 ester.
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Causality Check : Why use HATU/DIPEA? The C4 α,α -difluoroester is highly sensitive to prolonged heating with amines. By utilizing HATU—a premier uronium-based coupling reagent—the C1 acid is activated into a highly reactive HOAt ester almost instantaneously at room temperature. This kinetic advantage ensures the amine reacts exclusively at C1 before any background aminolysis can occur at C4.
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Self-Validating Protocol :
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Activation : Dissolve the acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) followed by HATU (1.1 mmol). Stir for 10 minutes at room temperature. Validation: A slight color change (pale yellow) indicates active ester formation.
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Coupling : Add the desired primary amine (1.0 mmol) in one portion. Stir at room temperature for 2 hours.
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Workup : Dilute the mixture with Ethyl Acetate (20 mL) and wash sequentially with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL). Causality: The mildly acidic NH₄Cl wash removes excess DIPEA and unreacted amine without hydrolyzing the ester.
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Isolation : Dry the organic layer over Na₂SO₄, filter, concentrate, and purify via flash chromatography.
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References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 13189244, 4-Ethoxy-3,3-difluoro-4-oxobutanoic acid." PubChem,[Link].
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37(2), 320-330.[Link].
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Lobben, P. C., Leung, S. S.-W., & Tummala, S. "Integrated Approach to the Development and Understanding of the Borane Reduction of a Carboxylic Acid." Organic Process Research & Development, 2004, 8(6), 1072-1075.[Link].
